Ethyl 6-(chlorosulfonyl)hexanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-chlorosulfonylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXFLPHSAOFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626146 | |
| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319452-62-5 | |
| Record name | Hexanoic acid, 6-(chlorosulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319452-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Chlorosulfonyl Hexanoate
Established Strategies for Alkanesulfonyl Chloride Synthesis
Traditional methods for synthesizing sulfonyl chlorides have been the bedrock of sulfur chemistry for decades. These routes typically involve the transformation of sulfur-containing functional groups like thiols, disulfides, sulfonic acids, or sulfonyl hydrazides into the target sulfonyl chloride.
Oxidative chlorination is a direct and common method for preparing sulfonyl chlorides from thiols or their corresponding disulfides. ed.gov This process involves the simultaneous oxidation of the sulfur atom and its chlorination. The logical precursor for ethyl 6-(chlorosulfonyl)hexanoate via this route would be ethyl 6-mercaptohexanoate or its disulfide, diethyl 6,6'-disulfanediyldihexanoate.
A variety of reagent systems have been developed for this transformation:
Aqueous Chlorine: The classical approach involves bubbling chlorine gas through an aqueous solution of the thiol. nih.gov While effective, the use of gaseous chlorine can be hazardous and difficult to handle in a laboratory setting.
N-Chlorosuccinimide (NCS): A combination of NCS and dilute hydrochloric acid provides a milder alternative for the oxidative chlorination of thiols, affording sulfonyl chlorides in good yields. google.comchemicalbook.com Another approach uses NCS with tetrabutylammonium (B224687) chloride and water. google.com
Hydrogen Peroxide-Based Reagents: The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. google.comresearchgate.net The reactions are often rapid and produce high yields. Similarly, using hydrogen peroxide with zirconium tetrachloride (ZrCl₄) offers an efficient conversion under mild conditions with very short reaction times. google.comresearchgate.net
Nitrate (B79036) Salt/Chlorotrimethylsilane (B32843): A mixture of a nitrate salt (like KNO₃) and chlorotrimethylsilane (TMSCl) serves as a mild and efficient reagent for the direct oxidative chlorination of both thiols and disulfides, often yielding clean products in high purity. ed.govgoogle.com
The general mechanism for the oxidative chlorination of a thiol first involves oxidation to the disulfide, which is then further oxidized and chlorinated to yield two equivalents of the sulfonyl chloride. researchgate.net
Table 1: Reagents for Oxidative Chlorination of Thiols/Disulfides
| Reagent System | Key Advantages | Reference(s) |
|---|---|---|
| H₂O₂ / SOCl₂ | High reactivity, short reaction times | google.comresearchgate.net |
| H₂O₂ / ZrCl₄ | Mild conditions, high efficiency, rapid | google.comresearchgate.net |
| N-Chlorosuccinimide (NCS) / HCl | Milder than Cl₂, good yields | google.com |
If the corresponding sulfonic acid, in this case, 6-(ethoxycarbonyl)hexane-1-sulfonic acid, is available, it can be readily converted to the sulfonyl chloride. This is a standard transformation in organic chemistry, though it often requires harsh reagents.
Common chlorinating agents for this purpose include:
Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃): These are classic, powerful reagents for converting sulfonic acids and their salts to sulfonyl chlorides. nih.gov The reaction often requires heating and can be challenging for large-scale preparations.
Thionyl Chloride (SOCl₂): Similar to PCl₅, thionyl chloride is also a traditional choice for this conversion.
Modern Chlorinating Agents: To circumvent the harshness of traditional reagents, newer methods have been developed. Using 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, provides a route to sulfonyl chlorides from sulfonic acids under neutral conditions. nih.gov An even more efficient method employs 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent, which works under mild, solvent-free conditions at room temperature, offering high yields and short reaction times. orgsyn.org
Table 2: Chlorinating Agents for Sulfonic Acid Conversion
| Chlorinating Agent | Conditions | Reference(s) |
|---|---|---|
| PCl₅, POCl₃, SOCl₂ | Often harsh, may require heating | nih.gov |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Neutral conditions | nih.gov |
Another established precursor for sulfonyl chlorides is the corresponding sulfonyl hydrazide. For the target molecule, this would be 6-(ethoxycarbonyl)hexane-1-sulfonohydrazide. This method is particularly valuable as it proceeds under very mild conditions and is tolerant of various functional groups.
The most common method involves the reaction of a sulfonyl hydrazide with an N-halosuccinimide. nih.gov
N-Chlorosuccinimide (NCS): Reacting the sulfonyl hydrazide with NCS in a solvent like acetonitrile (B52724) at room temperature provides a simple, rapid, and high-yielding route to the corresponding sulfonyl chloride. nih.govchemicalbook.com This method is highly selective and generates clean products. The reaction can even be performed on a large scale, and the resulting sulfonyl chloride can be used in one-pot reactions to synthesize other derivatives like sulfonamides. nih.gov
This approach is advantageous due to its operational simplicity and the avoidance of harsh or corrosive reagents often seen in other methods. chemicalbook.com
Modern Advancements in Sulfonyl Chloride Synthesis Applicable to Alkyl Systems
Recent progress in synthetic methodology has focused on developing more sustainable, milder, and highly selective reactions. These advancements are particularly relevant for synthesizing complex or functionalized molecules like this compound.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. While many examples focus on the synthesis of aryl sulfonyl chlorides, the underlying principles can be extended to alkyl systems.
One notable strategy involves the photocatalytic synthesis from diazonium salts. A heterogeneous, metal-free photocatalyst, such as potassium poly(heptazine imide) (K-PHI), can mediate the conversion of arenediazonium salts to sulfonyl chlorides using an in-situ generated source of SO₂ and chloride ions. The reaction proceeds at room temperature under visible light, showcasing high functional group tolerance.
Another photocatalytic approach involves the atom transfer radical addition (ATRA) of a sulfonyl chloride to an alkene. While this is a reaction of sulfonyl chlorides, the development of photocatalytic methods for their formation is an active area of research. These methods promise greener and more selective synthetic routes that avoid harsh oxidants and high temperatures.
Beyond photocatalysis, significant efforts have been made to develop milder conditions for established transformations.
Bleach-Mediated Synthesis: An environmentally friendly and safe method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts using common bleach (sodium hypochlorite). This procedure is attractive because it uses readily available reagents, is operationally simple, and avoids chromatographic purification, providing alkanesulfonyl chlorides in high yields. The starting material for this compound would be derived from ethyl 6-bromohexanoate (B1238239) and thiourea.
Activation of Sulfonamides: A novel method allows for the conversion of primary sulfonamides into sulfonyl chlorides under very mild conditions. This "late-stage" functionalization uses a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent and a simple chloride source like magnesium chloride (MgCl₂). This approach is highly chemoselective and tolerates a wide array of sensitive functional groups, making it suitable for complex molecules. The precursor for the target compound would be 6-(ethoxycarbonyl)hexane-1-sulfonamide.
These modern methods highlight a shift towards more sustainable and efficient chemical synthesis, allowing for the preparation of functionalized alkanesulfonyl chlorides with greater precision and under less demanding conditions.
Synthetic Challenges and Innovative Solutions for Long-Chain Alkyl Sulfonyl Chlorides with Ester Functionality
The synthesis of long-chain alkyl sulfonyl chlorides that also contain an ester functional group, such as this compound, presents a unique set of challenges for synthetic chemists. These challenges primarily arise from the potential for competing reactions and the inherent reactivity of the sulfonyl chloride group, which can complicate purification and handling. However, innovative solutions and alternative synthetic strategies have been developed to address these issues, enabling the efficient preparation of these valuable bifunctional compounds.
One of the primary difficulties in synthesizing ester-containing alkyl sulfonyl chlorides is the potential for intramolecular or intermolecular reactions. The presence of the ester functionality introduces a site that can be susceptible to nucleophilic attack, and the highly reactive sulfonyl chloride can act as a potent electrophile. This can lead to side reactions, such as the formation of cyclic sulfonates or polymeric materials, which can significantly reduce the yield of the desired product.
Furthermore, traditional methods for the synthesis of sulfonyl chlorides often employ harsh reagents and reaction conditions that are incompatible with the ester group. For instance, the use of strong oxidizing agents or highly acidic or basic conditions can lead to the hydrolysis or transesterification of the ester, resulting in a mixture of products that are difficult to separate.
To overcome these challenges, researchers have explored a variety of innovative synthetic approaches. These methods often focus on the use of milder and more selective reagents, as well as the development of novel reaction pathways that minimize the potential for side reactions.
One promising strategy involves the use of alternative chlorinating agents that are less aggressive than traditional reagents like thionyl chloride or oxalyl chloride. For example, the use of N-chlorosuccinimide (NCS) in combination with a catalytic amount of a suitable activating agent has been shown to be an effective method for the chlorination of sulfonic acids to their corresponding sulfonyl chlorides under mild conditions. This approach is often compatible with a wide range of functional groups, including esters.
The table below provides a summary of some of the synthetic challenges and innovative solutions for the preparation of long-chain alkyl sulfonyl chlorides with ester functionality.
| Synthetic Challenge | Innovative Solution | Key Advantages |
| Competing intramolecular/intermolecular reactions | Use of milder and more selective chlorinating agents (e.g., N-chlorosuccinimide) | Minimizes side reactions, compatible with ester functionality |
| Harsh reaction conditions incompatible with esters | Development of novel reaction pathways under milder conditions | Preserves the integrity of the ester group, improves product yield |
| Purification difficulties due to side products | Utilization of flow chemistry techniques | Precise control of reaction parameters, improved purity, enhanced safety |
The development of new and improved synthetic methods for long-chain alkyl sulfonyl chlorides with ester functionality remains an active area of research. As our understanding of chemical reactivity and reaction mechanisms continues to grow, it is likely that even more efficient and selective methods for the preparation of these important compounds will be discovered.
Reactivity and Reaction Mechanisms of Ethyl 6 Chlorosulfonyl Hexanoate
Electrophilic Nature of the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of Ethyl 6-(chlorosulfonyl)hexanoate is a potent electrophilic center. This electrophilicity arises from the cumulative electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. pearson.com These highly electronegative atoms polarize the sulfur-oxygen and sulfur-chlorine bonds, creating a significant partial positive charge on the sulfur atom. pearson.com This electron deficiency makes the sulfur atom highly susceptible to attack by nucleophiles. fiveable.me The sulfonyl group's structure enhances this reactivity, making the chlorine atom an effective leaving group, which is readily displaced in nucleophilic substitution reactions. fiveable.me
Nucleophilic Substitution at the Tetracoordinate Sulfur Center
The primary mode of reactivity for this compound involves nucleophilic substitution at the electron-deficient sulfur atom. A wide array of nucleophiles can attack the sulfur, displacing the chloride ion and forming a new bond. This process is fundamental to the synthetic utility of sulfonyl chlorides.
Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry and organic synthesis. beilstein-journals.orgprinceton.edu In the case of this compound, reaction with an amine (R¹R²NH) would proceed via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is typically followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, often facilitated by a base or a second equivalent of the amine, to yield the corresponding sulfonamide. iupac.org This transformation is highly efficient for converting amines into their benzenesulfonamides. iupac.org
The general reaction is as follows: EtOOC(CH₂)₅SO₂Cl + R¹R²NH → EtOOC(CH₂)₅SO₂NR¹R² + HCl
This reaction is valuable for introducing the ethyl hexanoate (B1226103) chain onto a nitrogen-containing molecule, potentially altering its physical and biological properties.
Alcohols can act as nucleophiles, attacking the sulfonyl chloride group to produce sulfonate esters. fiveable.me The reaction of this compound with an alcohol (R'OH) typically occurs in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. youtube.com
The mechanism involves the alcohol's oxygen atom attacking the sulfur center, leading to the displacement of the chloride ion. youtube.comyoutube.com The base then removes the proton from the oxygen, yielding the stable sulfonate ester. Sulfonate esters are excellent leaving groups in their own right, making them useful intermediates in further substitution reactions. libretexts.org
The general reaction is: EtOOC(CH₂)₅SO₂Cl + R'OH --(Base)--> EtOOC(CH₂)₅SO₂OR' + Base·HCl
| Nucleophile | Product Class | General Structure |
| Primary/Secondary Amine | Sulfonamide | EtOOC(CH₂)₅SO₂NR¹R² |
| Alcohol | Sulfonate Ester | EtOOC(CH₂)₅SO₂OR' |
Sulfones can be synthesized from sulfonyl chlorides through reactions with carbon nucleophiles, such as organometallic reagents. For instance, Grignard reagents (R'MgX) or organocuprates can react with this compound to form a new carbon-sulfur bond, yielding a sulfone. These reactions provide a powerful method for creating stable C-S linkages, which are present in numerous functional materials and pharmaceuticals.
Detailed Mechanistic Investigations of Sulfonyl Transfer Reactions
The transfer of a sulfonyl group (R-SO₂-) from a sulfonyl chloride to a nucleophile is a fundamental process in organic chemistry. nih.govscispace.com The precise mechanism of these sulfonyl transfer reactions can vary depending on the substrate, nucleophile, and solvent conditions.
Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. vedantu.com For alkanesulfonyl chlorides like this compound, studies on their solvolysis in various solvents (e.g., water, alcohols) provide insight into the reaction mechanism. beilstein-journals.orgnih.gov
The mechanism of nucleophilic substitution at a sulfonyl sulfur is more complex than at a saturated carbon atom. nih.gov Two primary pathways are generally considered for these reactions:
Associative (Addition-Elimination): This pathway involves the nucleophile first adding to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. nih.govmdpi.com This intermediate then eliminates the leaving group (chloride) to give the final product.
Dissociative (Sɴ1-like): This pathway would involve the initial, rate-determining cleavage of the sulfur-chlorine bond to form a highly reactive sulfonylium cation (RSO₂⁺), which is then rapidly captured by the nucleophile. However, this mechanism is generally considered unlikely for most sulfonyl chlorides. scispace.com
Concerted (Sɴ2-like): In this mechanism, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs, proceeding through a single trigonal bipyramidal transition state. nih.govdntb.gov.ua There is no discrete intermediate.
Kinetic studies, including the application of the Grunwald-Winstein equation, are often used to probe the transition state of these solvolysis reactions and determine the degree of bond-making and bond-breaking. beilstein-journals.orgnih.gov For most simple alkanesulfonyl chlorides, the solvolysis mechanism is often described as a concerted Sɴ2-like process, though the exact nature of the transition state can be highly dependent on the solvent's nucleophilicity and ionizing power. beilstein-journals.orgacs.org In some cases, particularly with bulky substrates, mechanisms involving the formation of sulfene intermediates (R₂C=SO₂) via an elimination-addition pathway can also occur, though this is more common for alkanesulfonyl chlorides with an α-hydrogen. acs.orgacs.org
| Mechanistic Pathway | Description | Intermediate/Transition State |
| Associative (Addition-Elimination) | Stepwise process: nucleophile adds first, then leaving group departs. | Pentacoordinate Intermediate |
| Concerted (Sɴ2-like) | Single step: bond-making and bond-breaking occur simultaneously. | Trigonal Bipyramidal Transition State |
| Dissociative (Sɴ1-like) | Stepwise process: leaving group departs first, then nucleophile adds. | Sulfonylium Cation (generally unlikely) |
| Elimination-Addition | Formation of a sulfene intermediate followed by nucleophilic addition. | Sulfene Intermediate |
Application of Linear Free Energy Relationships (e.g., Grunwald-Winstein Equation, Hammett Equation)
Linear free-energy relationships (LFERs) are instrumental in elucidating reaction mechanisms by quantifying the effect of structural or solvent changes on reactivity. wikipedia.orgnih.gov
Grunwald-Winstein Equation
The extended Grunwald-Winstein equation is a powerful LFER used to analyze the solvolysis reactions of various substrates, including sulfonyl chlorides. nih.gov It separates the solvent's effect into its nucleophilicity and ionizing power. nih.govmdpi.org The equation is expressed as:
log(k/k₀) = lN_T + mY_Cl + c
Where:
k is the rate constant of solvolysis in a specific solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l represents the sensitivity of the substrate to the solvent's nucleophilicity (N_T). beilstein-journals.orgbeilstein-journals.org
m represents the sensitivity of the substrate to the solvent's ionizing power (Y_Cl, for a chloride leaving group). nih.govmdpi.org
c is a constant (residual) term. nih.govmdpi.org
The values of l and m, and particularly their ratio (l/m), provide insight into the reaction mechanism. For alkanesulfonyl chlorides, solvolysis is generally proposed to proceed via a concerted S_N2 mechanism. nih.gov A high l/m ratio (typically > 1.0) is indicative of a bimolecular pathway with significant nucleophilic assistance from the solvent in the transition state. For instance, methanesulfonyl chloride exhibits an l/m ratio of 2.39, strongly supporting an S_N2 mechanism. mdpi.org While specific data for this compound is not available, its behavior is expected to be similar to other primary alkanesulfonyl chlorides, favoring a mechanism with substantial solvent nucleophilic participation.
| Sulfonyl Chloride | l (Sensitivity to N_T) | m (Sensitivity to Y_Cl) | l/m Ratio | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | 1.05 | 0.44 | 2.39 | S_N2 | mdpi.org |
| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.66 | S_N2 | |
| 2-Thiophenesulfonyl chloride | 1.24 | 0.64 | 1.94 | S_N2 | mdpi.org |
| p-Methylbenzenesulfonyl chloride | 0.80 | 0.39 | 2.05 | S_N2 | nih.govmdpi.org |
| 4-(Acetylamino)-1-naphthalenesulfonyl Chloride | 0.76 | 0.37 | 2.1 | S_N2 |
Hammett Equation
The Hammett equation describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orglibretexts.org It is defined as:
log(k/k₀) = σρ
Where:
k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively. wikipedia.org
σ is the substituent constant, which depends on the nature and position of the substituent. wikipedia.org
ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.org
The Hammett equation is primarily applied to aromatic systems, such as arenesulfonyl chlorides, to study how electron-donating or electron-withdrawing groups on the aryl ring affect the reaction rate. researchgate.netsemanticscholar.org For an aliphatic sulfonyl chloride like this compound, the standard Hammett equation is not directly applicable as there is no aromatic ring for systematic substitution. The reactivity at the sulfonyl group is primarily influenced by the inductive and steric effects of the ethyl hexanoate alkyl chain rather than the resonance effects quantifiable by Hammett parameters.
Kinetic Solvent Isotope Effects in Reaction Pathways
Kinetic Solvent Isotope Effects (KSIE) are determined by comparing reaction rates in a protic solvent with its deuterated analogue (e.g., k_H₂O / k_D₂O or k_CH₃OH / k_CH₃OD). beilstein-journals.orgchem-station.com The magnitude of the KSIE provides valuable information about the transition state of the reaction, particularly the role of the solvent. beilstein-journals.org
For the solvolysis of sulfonyl chlorides, KSIE values are typically in the range of 1.5 to 1.7. beilstein-journals.org For example, the hydrolysis of methanesulfonyl chloride yields a KSIE (k_H₂O/k_D₂O) of 1.568, and benzenesulfonyl chloride gives a similar value of 1.564. beilstein-journals.org A KSIE value significantly greater than 1.0 indicates that O-H (or O-D) bond stretching is part of the rate-determining step. This is consistent with a bimolecular (S_N2) mechanism where the solvent molecule acts as a nucleophile, and there is considerable bond breaking at the transition state. beilstein-journals.org In some cases, the solvent may also provide general-base catalysis to assist the departure of the leaving group, which can lead to even higher KSIE values.
Given these findings for other sulfonyl chlorides, the solvolysis of this compound in water or methanol would be expected to exhibit a KSIE in a similar range, supporting a bimolecular reaction pathway.
| Compound | Solvent Pair | KSIE (k_H/k_D) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Methanesulfonyl chloride | H₂O / D₂O | 1.568 ± 0.006 | 20 | beilstein-journals.org |
| Methanesulfonyl chloride | H₂O / D₂O | 1.7 | 0 | beilstein-journals.org |
| Benzenesulfonyl chloride | H₂O / D₂O | 1.564 ± 0.006 | 20 | beilstein-journals.org |
| 4-(Acetylamino)-1-naphthalenesulfonyl Chloride | CH₃OH / CH₃OD | 1.75 | Not Specified |
Radical Reactions Involving Alkyl Sulfonyl Chlorides, Including One-Electron Reduction Pathways
In addition to heterolytic pathways like solvolysis, alkyl sulfonyl chlorides can participate in radical reactions. Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides under various conditions, including photochemical and thermal initiation. acs.orgnih.gov
A key pathway for generating these radicals is through one-electron reduction. nih.gov This process involves the transfer of a single electron from a reducing agent (such as a metal or a photocatalyst) to the sulfonyl chloride. nih.govrsc.org The resulting radical anion is unstable and rapidly fragments, cleaving the sulfur-chlorine bond to produce a sulfonyl radical and a chloride ion. acs.org
RSO₂Cl + e⁻ → [RSO₂Cl]•⁻ → RSO₂• + Cl⁻
These highly reactive sulfonyl radicals can then undergo several transformations:
Addition to Multiple Bonds : Sulfonyl radicals readily add to alkenes and alkynes, which is a valuable method for forming new carbon-sulfur bonds and synthesizing complex sulfonyl compounds. nih.govacs.org
Desulfonylation : In some cases, particularly with aryl sulfonyl radicals or under specific conditions, the sulfonyl radical can lose sulfur dioxide (SO₂) to generate an alkyl or aryl radical (R•). This subsequent radical can then be trapped by other reagents.
While research has more extensively covered the one-electron reduction of alkylsulfones to generate alkyl radicals, the principle extends to sulfonyl chlorides. rsc.org For this compound, a one-electron reduction would generate the 6-(ethoxycarbonyl)pentyl-1-sulfonyl radical. This radical intermediate could then be used in subsequent synthetic steps, such as addition to unsaturated compounds to form more complex molecules.
Applications of Ethyl 6 Chlorosulfonyl Hexanoate in Complex Chemical Synthesis
Role as a Strategic Building Block in Multi-Step Organic Synthesis
The primary utility of ethyl 6-(chlorosulfonyl)hexanoate in multi-step synthesis stems from its identity as a bifunctional building block. fiveable.meechemi.com Molecules with two distinct reactive sites are fundamental in constructing larger, well-defined molecular architectures. The differing reactivity of the ethyl ester and the chlorosulfonyl group allows for selective, stepwise reactions.
The chlorosulfonyl group is highly electrophilic and reacts readily with a wide range of nucleophiles, such as amines, alcohols, and water. In contrast, the ethyl ester is more stable and typically requires harsher conditions (such as strong acid or base) for transformation, most commonly via hydrolysis to a carboxylic acid. This reactivity differential allows chemists to first perform a reaction at the sulfonyl chloride terminus while leaving the ester group intact for subsequent modification later in the synthetic sequence.
This "linker" capability is particularly valuable in fields like drug discovery, where a flexible aliphatic chain is often used to connect a pharmacophore to another functional moiety, such as a targeting group or a solubilizing tail. mdpi.comnih.gov The six-carbon backbone of this compound provides spatial separation between two parts of a molecule, which can be crucial for achieving optimal biological activity.
Functional Group Interconversions and Derivatization Strategies
The two functional groups of this compound serve as handles for a variety of chemical transformations, allowing for its conversion into a wide array of derivatives. The principal reactions involve nucleophilic substitution at the sulfonyl chloride group and reactions at the ester moiety.
The most common derivatization is the reaction of the chlorosulfonyl group with primary or secondary amines to form stable sulfonamides. princeton.edu This reaction is typically rapid and high-yielding, proceeding under mild conditions, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the hydrochloric acid byproduct. Other nucleophiles can also be employed; for instance, hydrolysis with water yields the corresponding sulfonic acid, while reaction with alcohols produces sulfonate esters. rsc.org
The ethyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid under basic (e.g., using sodium hydroxide) or acidic conditions. This carboxylic acid can then participate in a host of further reactions, such as amide bond formation (after activation) or esterification with different alcohols. A less common but viable transformation is the reduction of the ester to a primary alcohol. These key interconversions are summarized below.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Chlorosulfonyl (-SO2Cl) | Primary/Secondary Amine (R2NH) | Sulfonamide (-SO2NR2) |
| Chlorosulfonyl (-SO2Cl) | Water (H2O) | Sulfonic Acid (-SO2OH) |
| Chlorosulfonyl (-SO2Cl) | Alcohol (R'OH) | Sulfonate Ester (-SO2OR') |
| Ethyl Ester (-COOEt) | NaOH or H3O+ | Carboxylic Acid (-COOH) |
| Ethyl Ester (-COOEt) | LiAlH4 (strong reducing agent) | Primary Alcohol (-CH2OH) |
Synthesis of Precursors for Biologically Active Compounds and Pharmaceutical Intermediates
The structural motifs accessible from this compound are prevalent in many biologically active molecules, making it a key precursor for pharmaceutical intermediates.
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. princeton.eduresearchgate.net this compound is an ideal reagent for creating linear, aliphatic sulfonamides. By reacting it with a diverse library of amines, a multitude of sulfonamide derivatives can be generated efficiently. Each derivative retains the ethyl ester handle, which can be used for further elaboration, such as coupling to another molecule or conversion to a carboxylic acid to modulate physicochemical properties like solubility and polarity. This strategy allows for the rapid synthesis of numerous compounds for structure-activity relationship (SAR) studies. princeton.edu
While direct synthesis of a marketed drug from this compound is not widely documented, its utility is demonstrated in the synthesis of complex, substituted molecules designed for biological targets. For example, a related hexanoic acid scaffold has been used to synthesize intricate derivatives like ethyl 6-(p-chlorophenylsulfonamido)-2-[3-(3-pyridyl)propyl]-hexanoate. prepchem.com In this molecule, the sulfonamide is formed from a substituted aniline, and the carbon chain is further elaborated at the alpha-position. Such molecules, containing both a sulfonamide group and other pharmacophoric elements like a pyridine ring, are representative of structures investigated as potential enzyme inhibitors or receptor modulators. The synthesis of muscarinic antagonists, for instance, often involves combining specific heterocyclic systems with linker regions, a role for which derivatives of this compound are well-suited. nih.govnih.gov
Potential Utility in Advanced Materials Chemistry and Polymer Science Precursors
The bifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of specialty polymers. fiveable.meechemi.com As an "A-B" type monomer, it contains two different reactive groups within the same molecule that can react with complementary functional groups to build a polymer chain.
For example, the chlorosulfonyl group can react with a diamine, and the ester group can be hydrolyzed to a carboxylic acid. This resulting amino-acid-like monomer, containing a sulfonamide and a carboxylic acid, could then undergo polycondensation to form a novel polyamide-sulfonamide copolymer. Such polymers could exhibit unique thermal properties, solubility profiles, and mechanical characteristics due to the incorporation of the sulfonyl group into the polymer backbone.
Alternatively, step-growth polymerization could be achieved by reacting this compound with a monomer containing two nucleophilic groups, such as a diamine or a diol. Reaction with a diamine, for instance, would lead to the formation of a polysulfonamide, a class of high-performance polymers known for their thermal stability. The presence of the flexible hexanoate (B1226103) chain would impart greater solubility and lower the glass transition temperature compared to fully aromatic polysulfonamides. This potential allows for the design of new functional materials derived from readily accessible chemical precursors. acs.orgbohrium.commdpi.com
Computational and Theoretical Studies on Ethyl 6 Chlorosulfonyl Hexanoate and Analogues
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of ethyl 6-(chlorosulfonyl)hexanoate. These calculations can predict various properties, such as bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. Furthermore, they provide insights into the electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential.
For this compound, these calculations would reveal the conformational preferences of the flexible hexyl chain and the orientation of the ester and chlorosulfonyl groups. The electron-withdrawing nature of the chlorosulfonyl group significantly influences the electronic properties of the molecule, which can be quantified through these calculations.
Table 1: Calculated Structural and Electronic Properties of this compound (Illustrative)
| Property | Value |
| Structural Parameters | |
| S-Cl Bond Length | 2.05 Å |
| S=O Bond Lengths | 1.43 Å |
| C-S Bond Length | 1.78 Å |
| C=O (Ester) Bond Length | 1.21 Å |
| Electronic Properties | |
| Dipole Moment | 4.5 D |
| HOMO Energy | -9.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 8.6 eV |
Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. nih.gov It allows for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. This information is vital for understanding reaction kinetics and selectivity.
By mapping the potential energy surface of a reaction, DFT can be used to construct a reaction energy profile. This profile illustrates the energy changes that occur as reactants are converted into products, highlighting the activation energies of each step. For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, DFT calculations can determine the favorability of different pathways.
For instance, the reaction with an amine to form a sulfonamide would proceed through a specific transition state. DFT calculations can model this transition state and calculate its energy, providing a quantitative measure of the reaction barrier. nih.gov
Table 2: Illustrative Reaction Energy Profile Data for the Reaction of this compound with Propylamine
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Propylamine) | 0 |
| Transition State | +15.2 |
| Products (Ethyl 6-(propylsulfamoyl)hexanoate + HCl) | -25.8 |
Note: The values in this table are hypothetical and for illustrative purposes.
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reactivity, are critical in understanding the behavior of molecules like this compound. wikipedia.org DFT calculations can be employed to analyze these effects by examining the interactions between donor and acceptor orbitals. wikipedia.org
In the case of this compound, the conformation of the alkyl chain can influence the accessibility of the electrophilic sulfur atom to incoming nucleophiles. The orientation of lone pairs on the oxygen atoms of the sulfonyl and ester groups can also play a role in stabilizing or destabilizing transition states through hyperconjugative interactions. These subtle electronic effects can have a profound impact on the selectivity and rate of reactions. wikipedia.org
Molecular Modeling Approaches to Predict Reactivity and Selectivity in Novel Transformations
Beyond studying known reactions, molecular modeling can be a predictive tool for exploring novel transformations of this compound. By simulating the interactions of the molecule with various reagents under different conditions, it is possible to identify promising new reaction pathways.
For example, molecular modeling could be used to design catalysts that selectively functionalize a specific position on the molecule or to predict the outcome of reactions with complex, multifunctional reagents. This predictive capability can guide experimental work, saving time and resources in the discovery of new chemical transformations. By computationally screening a library of potential reactants, researchers can prioritize those that are most likely to lead to the desired products with high selectivity.
Analytical Methodologies for Research and Characterization of Ethyl 6 Chlorosulfonyl Hexanoate and Its Transformation Products
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the assessment of sample purity and the tracking of reactants and products over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in this context.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For a molecule like ethyl 6-(chlorosulfonyl)hexanoate, which possesses both polar (sulfonyl chloride and ester) and non-polar (alkyl chain) characteristics, reversed-phase HPLC is a suitable method for purity assessment. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC method for analyzing this compound and its potential non-volatile transformation products would involve a C18 column and a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be influenced by the precise mobile phase composition and the flow rate. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the ester and the sulfonyl chloride group exhibit some UV absorbance.
Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. GC is highly effective for monitoring reaction progress, where small aliquots of the reaction mixture can be analyzed to determine the consumption of the starting material and the formation of products. The choice of the stationary phase in the GC column is critical and is selected based on the polarity of the analytes. A non-polar or medium-polarity column would likely provide good separation. The oven temperature program is optimized to ensure efficient separation of compounds with different boiling points. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds in GC, providing a response that is proportional to the mass of carbon.
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | GC |
| Column | C18 (Reversed-Phase) | DB-5 or equivalent (non-polar) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium or Nitrogen |
| Detector | UV-Vis | Flame Ionization (FID) |
| Typical Application | Purity of non-volatile samples | Reaction monitoring, purity of volatile samples |
Spectroscopic Techniques for Structural Elucidation of Synthesized Derivatives
Spectroscopic techniques are used to probe the molecular structure of compounds by observing their interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation of the derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. researchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the carbon-hydrogen framework can be constructed.
In the ¹H NMR spectrum of a derivative of this compound, the signals for the ethyl ester group would be expected in their characteristic regions: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the hexanoate (B1226103) chain would appear as a series of multiplets. The chemical shift of the methylene group adjacent to the newly formed functional group (e.g., a sulfonamide) would be significantly different from that of the starting sulfonyl chloride, providing clear evidence of the transformation.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For example, the carbon of the carbonyl group in the ester will have a characteristic downfield shift. The carbon atom attached to the sulfur will also have a specific chemical shift that changes depending on the nature of the substituent on the sulfur atom.
Table 2: Expected ¹H NMR Chemical Shift Ranges for a Hypothetical Sulfonamide Derivative of this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl group) | ~1.2 | Triplet |
| CH₂ (ethyl group) | ~4.1 | Quartet |
| (CH₂)₄ (hexanoate chain) | ~1.3-1.8 | Multiplets |
| CH₂ (adjacent to C=O) | ~2.3 | Triplet |
| CH₂ (adjacent to SO₂) | ~3.0 | Triplet |
| NH (sulfonamide) | Variable (depends on solvent and concentration) | Broad Singlet |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. docbrown.infodocbrown.infospectrabase.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.
The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹), the S=O stretches of the sulfonyl chloride group (two bands, typically around 1370 cm⁻¹ and 1180 cm⁻¹), and the C-H stretches of the alkyl chain (around 2850-2960 cm⁻¹).
When this compound is converted into a derivative, the IR spectrum will reflect the change in functional groups. For example, if a sulfonamide is formed, the S=O stretching frequencies will shift, and new N-H stretching bands will appear in the region of 3200-3400 cm⁻¹. The disappearance of the characteristic sulfonyl chloride absorptions and the appearance of new bands provide clear evidence of a successful reaction.
Table 3: Key IR Absorption Frequencies for this compound and a Hypothetical Sulfonamide Derivative
| Functional Group | Bond Vibration | This compound (cm⁻¹) | Hypothetical Sulfonamide Derivative (cm⁻¹) |
| Ester | C=O Stretch | ~1735 | ~1735 |
| Sulfonyl Chloride | S=O Asymmetric Stretch | ~1370 | - |
| Sulfonyl Chloride | S=O Symmetric Stretch | ~1180 | - |
| Sulfonamide | S=O Asymmetric Stretch | - | ~1330 |
| Sulfonamide | S=O Symmetric Stretch | - | ~1150 |
| Sulfonamide | N-H Stretch | - | ~3200-3400 |
| Alkyl | C-H Stretch | ~2850-2960 | ~2850-2960 |
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly focused on developing greener and more sustainable methods for producing essential chemical intermediates. Traditional approaches to synthesizing sulfonyl chlorides often rely on harsh reagents and produce significant waste. organic-chemistry.orgrsc.org Future research will likely prioritize the development of environmentally friendly synthetic routes to compounds like ethyl 6-(chlorosulfonyl)hexanoate.
One promising avenue is the use of oxidative chlorosulfonation of S-alkyl isothiourea salts, which offers a safer and more convenient alternative to traditional methods. organic-chemistry.org This approach utilizes readily available reagents and can be performed under milder conditions, reducing the environmental impact. organic-chemistry.org For instance, methods using N-chlorosuccinimide (NCS) for chlorosulfonation are being explored because they are operationally simple, scalable, and avoid hazardous materials like chlorine gas. organic-chemistry.org A key advantage of this method is the ability to recycle the succinimide (B58015) byproduct back into NCS, further enhancing the sustainability of the process. thieme-connect.comresearchgate.net
Another area of development is the use of aqueous media for reactions, which minimizes the need for volatile and often toxic organic solvents. rsc.org Research into bleach-mediated oxidative chlorosulfonation has shown promise as a clean and economical method that is both worker and environmentally friendly. organic-chemistry.org These advancements point towards a future where the synthesis of sulfonyl chlorides is not only more efficient but also aligns with the principles of green chemistry.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is crucial for improving the selectivity and efficiency of chemical transformations. For the synthesis of sulfonyl chlorides, including this compound, researchers are exploring a range of innovative catalysts.
Heterogeneous photocatalysts, such as potassium poly(heptazine imide), are emerging as a sustainable alternative to traditional metal catalysts. nih.govacs.org These materials can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light as an energy source. nih.govacs.org This approach offers high functional group tolerance and avoids the use of heavy metals, which can be toxic and difficult to remove from the final product. nih.govacs.org
Palladium-catalyzed cross-coupling reactions are also being investigated for the synthesis of arylsulfonyl chlorides from arylboronic acids. nih.gov This method provides a convergent route to these important intermediates and demonstrates significant functional group tolerance under mild conditions. nih.gov The ability to fine-tune the catalyst and reaction conditions allows for greater control over the reaction, leading to higher yields and fewer byproducts. nih.gov
Furthermore, the use of copper catalysts in conjunction with a stable sulfur dioxide surrogate, DABSO, has been shown to be effective in the synthesis of sulfonyl chlorides from anilines. organic-chemistry.org This Sandmeyer-type reaction expands the toolkit available to chemists for the preparation of these valuable compounds. organic-chemistry.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis into continuous flow and automated platforms represents a paradigm shift in how molecules are produced. These technologies offer significant advantages in terms of safety, efficiency, and scalability. The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. rsc.org
Automated systems, incorporating continuous stirred-tank reactors (CSTRs) and continuous filtration, are being developed for the scalable production of aryl sulfonyl chlorides. researchgate.netmdpi.com These systems utilize real-time monitoring and feedback control to ensure consistent product quality and high throughput. researchgate.net The automation of these processes not only enhances productivity but also minimizes human exposure to hazardous materials. researchgate.netmdpi.com
Design and Synthesis of New Functional Molecules Leveraging the Hexanoate (B1226103) and Sulfonyl Chloride Moieties
The bifunctional nature of this compound, with its reactive sulfonyl chloride group and its modifiable hexanoate ester, makes it a valuable building block for the design and synthesis of novel functional molecules. sioc-journal.cnnih.gov The sulfonyl group is a key pharmacophore in a wide range of drugs, and its incorporation can enhance the biological activity and pharmacokinetic properties of a molecule. sioc-journal.cnnih.gov
The sulfonyl chloride moiety can be readily converted into sulfonamides, which are present in numerous antibacterial, anticancer, and antiviral drugs. nih.govmdpi.com The hexanoate portion of the molecule can be modified to introduce additional functional groups or to alter the solubility and other physicochemical properties of the final compound. sioc-journal.cn
For example, the hexanoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex structures. The reactivity of the sulfonyl chloride allows for its conjugation with various nucleophiles, including amines and alcohols, to generate a diverse library of compounds. nih.gov This versatility makes this compound a powerful tool in drug discovery and materials science for creating new molecules with tailored properties and functions. nih.gov
Interactive Data Table: Research Findings
| Research Area | Key Finding | Potential Impact |
| Sustainable Synthesis | Use of S-alkylisothiourea salts and N-chlorosuccinimide (NCS) provides a convenient and environmentally friendly route to sulfonyl chlorides. organic-chemistry.orgthieme-connect.comresearchgate.net | Reduces use of hazardous reagents and allows for recycling of byproducts, making the process more sustainable. thieme-connect.comresearchgate.net |
| Catalytic Systems | Heterogeneous photocatalysts like potassium poly(heptazine imide) can synthesize sulfonyl chlorides under mild, visible-light conditions. nih.govacs.org | Offers a metal-free, sustainable alternative to traditional catalytic methods with high functional group tolerance. nih.govacs.org |
| Flow Chemistry | Continuous flow synthesis of sulfonyl chlorides improves safety and provides high space-time yields. rsc.org | Enables safer, more efficient, and scalable production of sulfonyl chlorides. rsc.org |
| Functional Molecules | The sulfonyl chloride and hexanoate moieties can be independently modified to create a diverse range of new molecules. sioc-journal.cnnih.gov | Expands the chemical space for drug discovery and the development of new materials with tailored properties. sioc-journal.cnnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
